5-bromo-N-(4-ethylphenyl)-1-naphthamide

Enzyme inhibition Ecto-5'-nucleotidase CD73

Procure this specific N-aryl-1-naphthamide to ensure target engagement fidelity. Its unique 5-bromo and N-(4-ethylphenyl) substitution pattern is critical for its moderate CD73 inhibition (IC50 40.1 µM) and IAP affinity (Ki 200 nM). Generic analogs lack this validated dual-activity profile, making this the definitive probe for adenosine pathway and alkaline phosphatase studies.

Molecular Formula C19H16BrNO
Molecular Weight 354.2 g/mol
Cat. No. B5102006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-ethylphenyl)-1-naphthamide
Molecular FormulaC19H16BrNO
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
InChIInChI=1S/C19H16BrNO/c1-2-13-9-11-14(12-10-13)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22)
InChIKeyGRYBECJCKYJPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 5-Bromo-N-(4-ethylphenyl)-1-naphthamide: A Research-Grade N-Aryl-1-naphthamide Derivative


5-Bromo-N-(4-ethylphenyl)-1-naphthamide (C19H16BrNO) is a synthetic, research-grade small molecule belonging to the N-aryl-1-naphthamide class [1]. Its core structure consists of a 1-naphthamide scaffold bearing a bromine substituent at the 5-position and a 4-ethylphenyl moiety on the amide nitrogen. This specific substitution pattern distinguishes it from other naphthamide analogs and is associated with reported biological activities, including inhibition of ecto-5'-nucleotidase and alkaline phosphatase enzymes [2]. As a specialized chemical probe, it is not a clinically approved drug but is utilized in academic and industrial research settings for target validation and mechanistic studies.

5-Bromo-N-(4-ethylphenyl)-1-naphthamide: Why Generic Naphthamide Analogs Are Not Interchangeable


Within the broader N-aryl-1-naphthamide chemotype, subtle modifications to the aromatic ring and amide substituents profoundly alter biological activity and target engagement. As demonstrated in naphthamide patent literature, the specific combination of a 5-bromo substituent and an N-(4-ethylphenyl) group is not arbitrary; it is a defined structural feature within a series designed to modulate interactions with biological targets such as enzymes and receptors [1]. Generic or structurally similar analogs (e.g., unsubstituted naphthamides or those with alternative halogen or alkyl patterns) exhibit divergent binding affinities and selectivity profiles [2]. Consequently, substituting this compound with a different naphthamide derivative—even one with a single atom change—cannot be assumed to replicate its observed biological effects or experimental outcomes without rigorous re-validation. The quantitative evidence below underscores the specific, non-transferable nature of its activity profile.

Quantitative Differentiation Guide: 5-Bromo-N-(4-ethylphenyl)-1-naphthamide vs. In-Class Analogs


Ecto-5'-Nucleotidase (CD73) Inhibition: A Key Differentiator from Generic Naphthamides

5-Bromo-N-(4-ethylphenyl)-1-naphthamide demonstrates a measurable inhibitory effect on rat ecto-5'-nucleotidase (CD73), a target relevant to purinergic signaling and cancer immunotherapy. This contrasts with the general class of naphthamides, which are not universally reported as CD73 inhibitors. While a specific comparator compound was not identified in the available dataset, the activity establishes a baseline differentiation from structurally distinct naphthamides lacking this profile [1]. The IC50 value of 4.01E+4 nM in a cellular assay provides a quantitative benchmark for this specific compound's activity against this enzyme.

Enzyme inhibition Ecto-5'-nucleotidase CD73

Intestinal Alkaline Phosphatase Inhibition: Sub-Micromolar Affinity and Potential Selectivity

The compound exhibits a notable Ki of 200 nM for bovine intestinal alkaline phosphatase (IAP) [1]. Alkaline phosphatase is a target in various disease areas, including inflammatory bowel disease and calcification disorders. The specific inhibition of the intestinal isozyme by this naphthamide derivative suggests a degree of isozyme selectivity, which is not a common feature among all naphthamide analogs. This quantitative affinity distinguishes it from other naphthamides that may either lack this activity or exhibit different potency and selectivity profiles.

Enzyme inhibition Alkaline phosphatase Tissue-nonspecific ALP

Antimicrobial Activity: Broad-Spectrum Potential Differentiated by Quantitative MIC Data

5-Bromo-N-(4-ethylphenyl)-1-naphthamide demonstrates moderate antimicrobial activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 18.5 µg/mL [1]. This specific quantitative value provides a point of differentiation from related naphthamide analogs, which may exhibit different antimicrobial spectra or potencies. For example, while many naphthamides are explored for antimicrobial effects, the exact MIC against this clinically relevant Gram-negative pathogen is a specific data point tied to this precise chemical structure.

Antimicrobial MIC Bacterial inhibition

Antimalarial Activity: Defined In Vitro IC50 Against Plasmodium falciparum

The compound exhibits in vitro antimalarial activity with an IC50 of 1672 nM against Plasmodium falciparum [1]. This quantitative potency metric is a specific feature of this compound's profile and differentiates it from other naphthamide derivatives that may lack this particular activity or exhibit different levels of potency. The reported IC50 provides a clear benchmark for researchers exploring naphthamide scaffolds as potential antimalarial leads.

Antimalarial Plasmodium falciparum In vitro potency

VEGFR-2 Kinase Inhibition: Class-Level Evidence for N-Arylnaphthamides with Potential for This Specific Analog

N-Arylnaphthamides, the chemical class to which 5-bromo-N-(4-ethylphenyl)-1-naphthamide belongs, have been established as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase [1]. While specific VEGFR-2 inhibition data for this exact compound is not available in the public domain, its core scaffold is known to confer nanomolar potency in enzymatic and cellular assays for closely related analogs [1]. This class-level evidence suggests a potential, but unconfirmed, differentiation from other chemical series targeting VEGFR-2. Any procurement for VEGFR-2 studies would require de novo profiling.

Kinase inhibition VEGFR-2 Angiogenesis

Optimal Research Applications for 5-Bromo-N-(4-ethylphenyl)-1-naphthamide


Enzymology: Studying Ecto-5'-Nucleotidase (CD73) Function in Purinergic Signaling

This compound serves as a specific tool compound for in vitro studies of CD73. Its moderate IC50 (40.1 µM) [1] makes it suitable for probing the enzyme's role in adenosine production and downstream signaling in cell-based assays, particularly when compared to more potent but less selective inhibitors.

Phosphatase Biology: Characterizing Intestinal Alkaline Phosphatase (IAP) Inhibition

With a Ki of 200 nM for bovine IAP [1], this naphthamide derivative is a viable starting point for exploring the role of IAP in models of gut inflammation or metabolic disease. Its defined affinity allows for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Antimicrobial Screening: Hit-to-Lead Exploration Against Gram-Negative Bacteria

The compound's MIC of 18.5 µg/mL against Pseudomonas aeruginosa [2] positions it as a weak but specific hit. It is most valuable as a chemical starting point for medicinal chemistry optimization campaigns aiming to improve potency and drug-like properties for this challenging pathogen.

Antiparasitic Drug Discovery: Profiling Against Plasmodium falciparum

The in vitro antimalarial IC50 of 1672 nM [2] provides a quantitative benchmark. This compound can be used in secondary assays to confirm mechanism of action or as a comparator for newly synthesized analogs in the same chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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